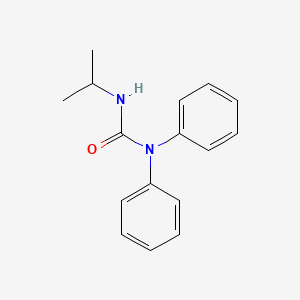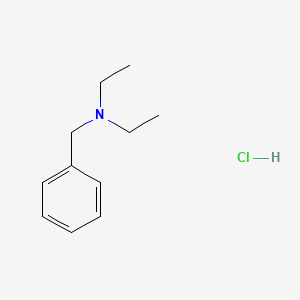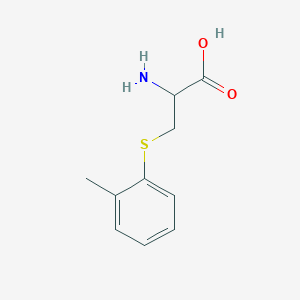
2,4-Dihydroxy-3,3,5-trimethylhexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile is a compound with the following structural formula:
OC(C([C@H](C#N)O)(C)C)C(C)C
. - It belongs to the class of nitriles and features hydroxyl groups at positions 2 and 4 on a hexane backbone.
- The compound is notable for its unique combination of functional groups, which makes it interesting for various applications.
Méthodes De Préparation
- Unfortunately, specific synthetic routes and reaction conditions for 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile are not widely documented.
- industrial production methods likely involve the use of specialized catalysts and optimized conditions to achieve high yields.
Analyse Des Réactions Chimiques
- 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile can participate in various reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group could yield primary amines.
Substitution: Nucleophilic substitution reactions may occur at the hydroxyl groups.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia).
Applications De Recherche Scientifique
Chemistry: Researchers explore its reactivity and use it as a building block in organic synthesis.
Biology: Investigating its biological activity, potential enzyme inhibition, or interaction with cellular components.
Medicine: Assessing its pharmacological properties, such as anti-inflammatory or antioxidant effects.
Industry: Evaluating its use in specialty chemicals or materials.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application.
- For instance, if it exhibits antioxidant properties, it might scavenge free radicals or inhibit oxidative stress pathways.
Comparaison Avec Des Composés Similaires
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- Researchers may explore related nitriles or hexane derivatives to highlight its uniqueness.
Remember that while 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile shows promise, further research is needed to fully understand its potential and applications
Propriétés
Numéro CAS |
5333-89-1 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2,4-dihydroxy-3,3,5-trimethylhexanenitrile |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8(12)9(3,4)7(11)5-10/h6-8,11-12H,1-4H3 |
Clé InChI |
QRIVFPKZTKGPJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)(C)C(C#N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,3-Dihydro-1H-inden-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12009914.png)
![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009925.png)




![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009955.png)
![[1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12009963.png)
![N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12009983.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B12009985.png)

![Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009993.png)
![3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009995.png)
